

# comparative analysis of 3,4-Methylenedioxy PV9 and MDPV

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## Compound of Interest

Compound Name: 3,4-Methylenedioxy PV9  
hydrochloride

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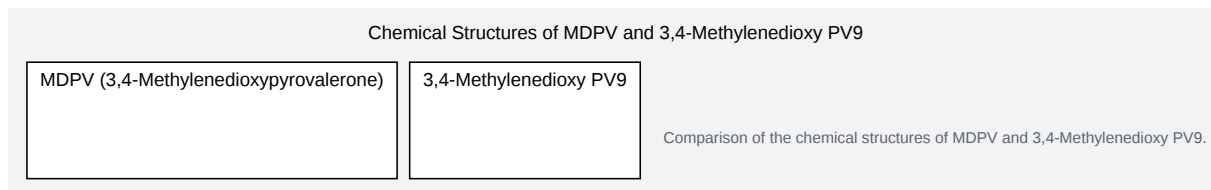
## Comparative Analysis: 3,4-Methylenedioxy PV9 vs. MDPV

A detailed examination of the chemical, pharmacological, and toxicological profiles of 3,4-Methylenedioxypyrovalerone (MDPV) and its lesser-known derivative, 3,4-Methylenedioxy PV9 (MDPV9).

This guide provides a comprehensive comparative analysis of 3,4-Methylenedioxypyrovalerone (MDPV) and 3,4-Methylenedioxy PV9 (MDPV9) for researchers, scientists, and drug development professionals. While extensive data exists for MDPV, a potent synthetic cathinone, information on MDPV9 is significantly limited. This document summarizes the available experimental data, presents it in a structured format, and visualizes key aspects of their chemical structures and metabolic pathways.

## Chemical Structure

The primary structural difference between MDPV and MDPV9 lies in the length of the alkyl chain attached to the alpha-carbon of the phenethylamine core. MDPV possesses a pentyl chain, whereas MDPV9, also known as the "MDPV three carbon homolog," features an octyl chain. This variation in alkyl chain length is expected to influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.



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Caption: Chemical structures of MDPV and 3,4-Methylenedioxy PV9.

## Comparative Data

The following tables summarize the available quantitative data for both compounds. A significant disparity in the volume of research is evident, with MDPV being extensively characterized while data for MDPV9 is sparse.

### Table 1: Physicochemical and Pharmacological Properties

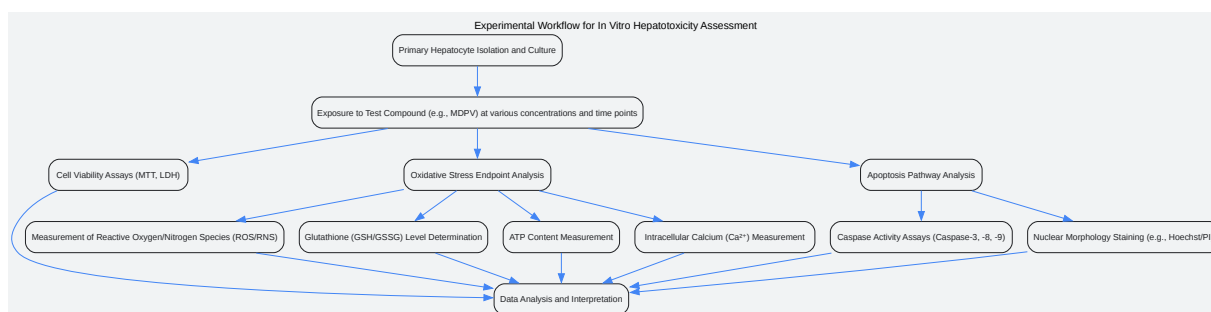
Property	3,4-Methylenedioxy PV9 (MDPV9)	3,4-Methylenedioxypyrovalerone (MDPV)
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-octanone	1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one[1]
Molecular Formula	C <sub>19</sub> H <sub>27</sub> NO <sub>3</sub>	C <sub>16</sub> H <sub>21</sub> NO <sub>3</sub> [1]
Molecular Weight	317.42 g/mol	275.34 g/mol [1]
Pharmacological Class	Cathinone derivative	Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2]
Mechanism of Action	Not well-characterized	Potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters[3]
Receptor Binding Affinities (IC <sub>50</sub> nM)	Data not available	DAT: 4.0 ± 0.6 NET: 25.9 ± 5.6 SERT: 3305 ± 485
In Vitro Potency	Data not available	10-fold more potent than cocaine as a dopamine transporter blocker[4][5]

**Table 2: Toxicological Data**

Parameter	3,4-Methylenedioxy PV9 (MDPV9)	3,4-Methylenedioxypyrovalerone (MDPV)
In Vitro Cytotoxicity (LC <sub>50</sub> , µM)	BEAS-2B: 12.8 Human Aortic Endothelia: 25.3 HASM: 33.7 SK-N-SH: 42.1 A172: 45.6 HepG2: 50.2 MKN45: 61.9 DLD1: 67.5[6]	Induces concentration-dependent cell viability loss in primary rat hepatocytes.[7] Cytotoxic at all tested concentrations (0.5mM-2.5mM) in bovine brain microvessel endothelial cells.
Hepatotoxicity	Data not available	Induces hepatocellular damage, with mechanisms involving oxidative stress, GSH depletion, and activation of apoptotic pathways.[8]

## Experimental Protocols

Detailed experimental methodologies for MDPV are widely published. Due to the limited research on MDPV9, specific protocols for this compound are not available. The following outlines a typical experimental workflow for assessing the in vitro hepatotoxicity of a compound like MDPV.



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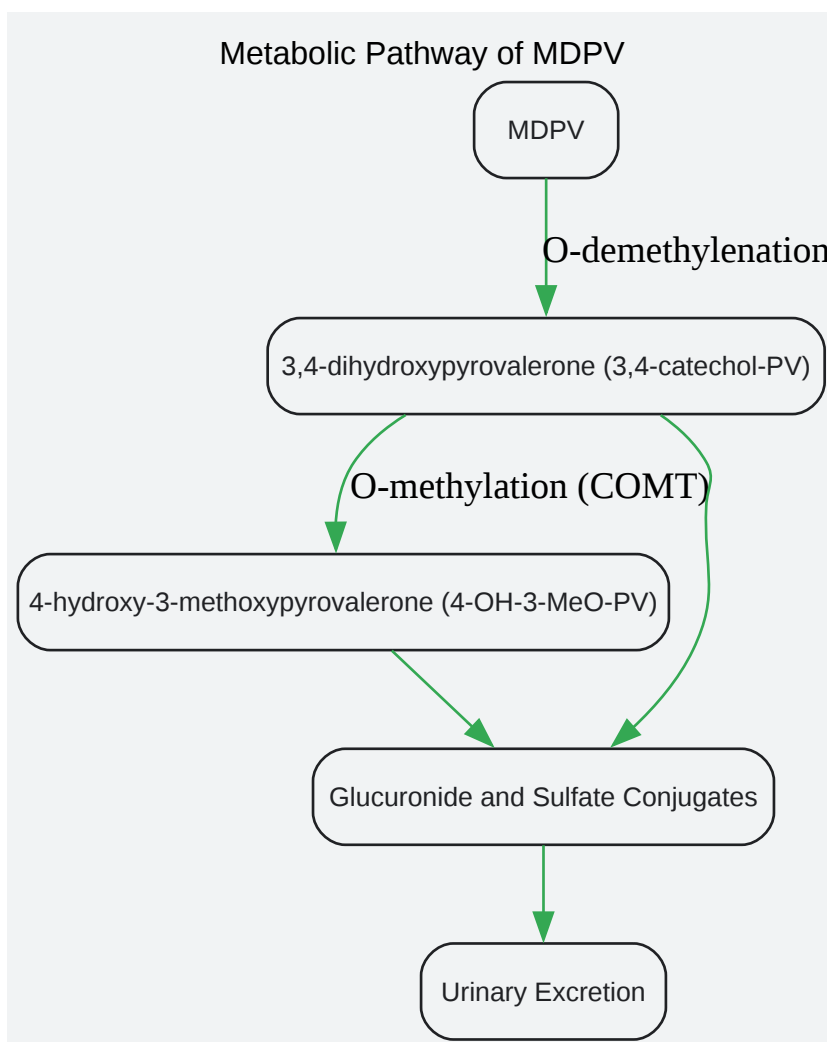
Caption: A generalized workflow for in vitro hepatotoxicity studies.

## Signaling and Metabolic Pathways of MDPV

MDPV primarily exerts its effects by blocking the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Its metabolism is a multi-step process primarily occurring in the liver.

### Metabolic Pathway of MDPV

The metabolism of MDPV involves O-demethylenation of the methylenedioxy ring, followed by O-methylation and subsequent conjugation for excretion.<sup>[3][4][9][10]</sup>



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Caption: The primary metabolic cascade of MDPV.

## Conclusion

This comparative analysis highlights the significant knowledge gap between MDPV and its derivative, MDPV9. While MDPV is a well-characterized potent psychostimulant with a clear mechanism of action and metabolic profile, MDPV9 remains largely unstudied. The available data on MDPV9 is limited to its chemical structure and some preliminary in vitro toxicity screenings. The elongation of the alkyl chain in MDPV9 is a notable structural modification that warrants further investigation to understand its impact on the compound's pharmacological and toxicological properties. Future research is crucial to elucidate the full profile of 3,4-Methylenedioxy PV9 to enable a comprehensive comparison with MDPV and to assess its

potential risks and effects. Researchers are encouraged to utilize the established experimental protocols for MDPV as a starting point for the characterization of MDPV9.

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